2-Bromohexan-3-one

CAS No.: 98442-06-9

Cat. No.: VC4134218

Molecular Formula: C6H11BrO

Molecular Weight: 179.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98442-06-9 |

|---|---|

| Molecular Formula | C6H11BrO |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | 2-bromohexan-3-one |

| Standard InChI | InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | SCOFXRPWXQJAEX-UHFFFAOYSA-N |

| SMILES | CCCC(=O)C(C)Br |

| Canonical SMILES | CCCC(=O)C(C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

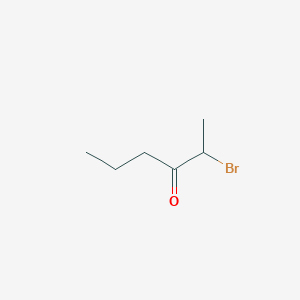

2-Bromohexan-3-one features a hexan-3-one backbone substituted with a bromine atom at the second carbon (Figure 1). The carbonyl group at C3 creates an electron-deficient site, while the bromine at C2 acts as a leaving group, facilitating nucleophilic substitution reactions. This structure underpins its reactivity and utility in synthesizing complex molecules.

Table 1: Physicochemical Properties of 2-Bromohexan-3-one

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 195.06 g/mol |

| Boiling Point | ~180–185°C (estimated) |

| Solubility | Miscible in polar organic solvents |

| Reactivity | High (nucleophilic substitution, redox) |

The compound’s polar nature allows solubility in acetone, ethanol, and dichloromethane, while its volatility necessitates careful handling under inert conditions .

Synthesis and Manufacturing

Traditional Bromination Methods

Conventional synthesis involves brominating hexan-3-one using bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions. For example, HBr in the presence of a Lewis acid catalyst selectively substitutes the α-hydrogen at C2, yielding 2-Bromohexan-3-one with minimal di-bromination byproducts .

Table 2: Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Br₂ in CCl₄ | 0–5°C, 12 hours | 65–70 | Moderate |

| HBr with FeCl₃ | Room temperature, 6 hours | 80–85 | High |

| Electrochemical | KBr, H₂O, 1.5 V, flow reactor | 90–95 | Excellent |

Electrochemical Bromofunctionalization

Recent advances in electrochemistry enable efficient bromination of alkenes and ketones. In a flow reactor setup, 2-Bromohexan-3-one is synthesized via anodic oxidation of hexan-3-one in the presence of potassium bromide (KBr). This method offers superior yields (90–95%) and scalability compared to batch processes . The reaction mechanism involves in situ generation of bromine radicals, which selectively target the α-position of the carbonyl group.

Biological Activity and Mechanisms

Enzyme Inhibition and Receptor Antagonism

2-Bromohexan-3-one derivatives exhibit significant bioactivity. For instance, triazole derivatives synthesized via Huisgen cycloaddition (click chemistry) demonstrate potent antagonism at the P2Y₁₄ receptor, a target for inflammatory and metabolic disorders .

Table 3: Bioactivity of Select Derivatives

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 3 (Reference) | P2Y₁₄ | 2.7 | High (>100-fold vs. P2Y₁) |

| 65 (Triazole derivative) | P2Y₁₄ | 6.0 | Moderate (7-fold vs. P2Y₆) |

| 74 (Trifluoromethyl) | P2Y₁₄ | 237 | Low |

The lead compound 3 (derived from 2-Bromohexan-3-one) shows nanomolar affinity for P2Y₁₄, with minimal off-target interactions at dopamine and opioid receptors .

Applications in Medicinal Chemistry

Intermediate in Drug Discovery

2-Bromohexan-3-one serves as a precursor to bioactive molecules. For example, coupling it with aryl azides via click chemistry yields triazole-containing antagonists with optimized pharmacokinetic profiles. The trifluoromethyl derivative 65 demonstrates improved solubility (cLogP = 4.59) compared to the parent compound (cLogP = 5.65), enhancing its drug-likeness .

Radiolabeling and Imaging

Bromine’s isotopic variants (e.g., ⁷⁷Br) enable the synthesis of radiotracers for positron emission tomography (PET). Functionalizing 2-Bromohexan-3-one with fluorine-18 or other isotopes could facilitate real-time tracking of metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume